molecular formula C4H5N3O B1204986 1H-Imidazole-4-carboxamide CAS No. 26832-08-6

1H-Imidazole-4-carboxamide

Cat. No. B1204986
CAS RN: 26832-08-6
M. Wt: 111.1 g/mol
InChI Key: ZBNZAJFNDPPMDT-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxamide is a heterocyclic organic compound with the chemical formula C₄H₅N₃O . It belongs to the imidazole family, characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. The imidazole ring structure imparts unique properties to this compound, making it relevant in various fields of research and applications .


Synthesis Analysis

The synthesis of 1H-Imidazole-4-carboxamide involves several methods, including cyclization reactions. One common approach is the condensation of glyoxal with ammonia or urea , leading to the formation of the imidazole ring. Further modifications can be made by introducing various substituents to the carboxamide group .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole-4-carboxamide consists of an imidazole ring fused with a carboxamide functional group. The nitrogen atom in the imidazole ring can act as both a hydrogen bond donor and acceptor, influencing its interactions with other molecules. The carboxamide group contributes to its solubility and reactivity .

Scientific Research Applications

Synthesis of Substituted Imidazoles

1H-Imidazole-4-carboxamide: is a key precursor in the synthesis of substituted imidazoles, which are integral to functional molecules used in everyday applications. Recent advances have focused on regiocontrolled synthesis methods to create imidazoles with specific substitution patterns, which are crucial for their utility in pharmaceuticals, agrochemicals, dyes for solar cells, and catalysis .

PARP-1 Inhibition for Cancer Treatment

Imidazole-4-carboxamide derivatives have been designed as inhibitors of poly (ADP-ribose) polymerase (PARP-1), a promising target for cancer treatment. These inhibitors help induce synthetic lethality in cancers with defective DNA repair mechanisms, such as those with BRCA-1/2 mutations. Novel scaffolds based on this compound have shown good inhibitory activity and potential for improved pharmacokinetic properties .

Allergic Rhinitis and Pediatric Applications

The compound has been investigated for its potential use in treating allergic rhinitis and various pediatric conditions. Its role in modulating immune responses makes it a candidate for further research in these areas .

Anti-Inflammatory Effects

Research has indicated that derivatives of 1H-Imidazole-4-carboxamide , such as AICAR, can reduce peripheral inflammation by modulating macrophage activity. This suggests potential applications in treating inflammatory conditions .

properties

IUPAC Name

1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNZAJFNDPPMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181325
Record name Imidazole-4-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-4-carboxamide

CAS RN

26832-08-6
Record name 1H-Imidazole-5-carboxamide
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Record name Imidazole-4-carboxamide
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Record name Imidazole-4-carboxamide
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Record name 1H-imidazole-4-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Imidazole-4-carboxamide?

A1: Imidazole-4-carboxamide has the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol.

Q2: What spectroscopic data is available for characterizing Imidazole-4-carboxamide?

A2: The provided research articles mention characterization using IR, 1H NMR, 13C NMR, and mass spectrometry. [, , ]

Q3: How does Imidazole-4-carboxamide interact with Protein Kinase C-iota (PKC-ι)?

A3: Imidazole-4-carboxamide derivatives, specifically 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), exhibit specific inhibitory activity against PKC-ι by targeting a unique sequence (amino acid residues 469–475) within its catalytic domain. [, , ]

Q4: What are the downstream effects of PKC-ι inhibition by Imidazole-4-carboxamide derivatives?

A4: Inhibition of PKC-ι by Imidazole-4-carboxamide derivatives leads to several downstream effects, including:

  • Reduced cell growth and proliferation: Observed in various cancer cell lines, including prostate, breast, and glioma. [, , , ]
  • Induction of apoptosis: Triggered in several cancer cell types, contributing to the anti-cancer effects. [, , , ]
  • Inhibition of tumor growth: Demonstrated in in vivo studies using xenograft models of prostate cancer, breast cancer, and glioma. [, , ]
  • Downregulation of NF-κB signaling: This effect contributes to reduced cell survival and proliferation in prostate cancer cells. []
  • Modulation of various signaling pathways: These include SHH, FAK/paxillin, PI3K/Akt, and TGF-β pathways, impacting cell proliferation, survival, and invasiveness. [, , , ]

Q5: How does the structure of Imidazole-4-carboxamide derivatives affect their activity against PKC-ι?

A5: Research suggests that structural modifications to the Imidazole-4-carboxamide scaffold can significantly impact its activity, potency, and selectivity towards PKC-ι. For example, the introduction of specific substituents at the 1-position and modifications to the 5-amino group have been shown to influence the inhibitory activity. [, , ] Further research is needed to fully elucidate the structure-activity relationship (SAR) and optimize the design of more potent and selective PKC-ι inhibitors based on this scaffold.

Q6: Are there any formulation strategies to improve the stability, solubility, or bioavailability of Imidazole-4-carboxamide and its derivatives?

A7: Research highlights the incorporation of silicon dioxide in tablet formulations of 5-hydroxy-1H-imidazole-4-carboxamide to improve its stability and releasability. [] Additionally, packaging the solid preparation with desiccants, reducing agents, or moisture absorbers has been investigated to minimize discoloration and enhance storage stability. [, ] Further research is warranted to explore additional formulation approaches that optimize the delivery and efficacy of Imidazole-4-carboxamide derivatives.

Q7: Which analytical methods are used to characterize and quantify Imidazole-4-carboxamide and its derivatives?

A7: The research articles mention a variety of analytical methods used for characterizing and quantifying Imidazole-4-carboxamide and its derivatives. These methods include:

  • Spectroscopic techniques: IR, 1H NMR, 13C NMR, and mass spectrometry are utilized for structural characterization. [, , ]
  • Chromatographic techniques: While not explicitly mentioned for this specific compound, high-performance liquid chromatography (HPLC) is commonly employed for separating and quantifying drug molecules and could be applicable here. []

Q8: What are the potential therapeutic applications of Imidazole-4-carboxamide derivatives?

A8: Research suggests that Imidazole-4-carboxamide derivatives, particularly those exhibiting PKC-ι inhibitory activity, hold promise as potential therapeutics for various types of cancer, including:

  • Prostate cancer: In vitro and in vivo studies have shown promising results in inhibiting the growth and proliferation of prostate cancer cells. [, ]
  • Breast cancer: Imidazole-4-carboxamide derivatives have demonstrated efficacy in reducing tumor growth in breast cancer models. []
  • Glioma: Preclinical studies suggest potential therapeutic benefits of PKC-ι inhibitors in treating glioma. [, , ]
  • Melanoma: Compounds like 4-S-CAC, while not directly derived from Imidazole-4-carboxamide but structurally similar, have shown antimelanoma effects in preclinical models. []

Q9: What are the known resistance mechanisms associated with Imidazole-4-carboxamide derivatives?

A11: Although limited information is available on resistance mechanisms specific to Imidazole-4-carboxamide derivatives, one study observed resistance inflection in liver cancer cells at higher concentrations of ICA-1S, potentially due to the activation of drug efflux pumps. [] This highlights the need to further investigate potential resistance mechanisms and develop strategies to overcome them.

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